(S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine
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Overview
Description
(S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring, a tetrahydrofuran moiety, and a tert-butyl group
Preparation Methods
The synthesis of (S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the tetrahydrofuran and tert-butyl groups. The synthetic route may involve the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tetrahydrofuran moiety: This step involves the reaction of the pyrazole intermediate with a tetrahydrofuran derivative, such as tetrahydrofuran-2-carboxaldehyde, under suitable conditions.
Introduction of the tert-butyl group: This can be accomplished through the alkylation of the pyrazole intermediate with tert-butyl bromide or a similar reagent.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity, as well as the use of scalable processes and equipment.
Chemical Reactions Analysis
(S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
(S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-amine: This compound has a similar structure but differs in the position of the amine group on the pyrazole ring.
(S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine: This compound also has a similar structure but differs in the position of the amine group on the pyrazole ring.
The uniqueness of this compound lies in its specific structural features and the resulting properties, which may differ from those of similar compounds.
Properties
Molecular Formula |
C12H21N3O |
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Molecular Weight |
223.31 g/mol |
IUPAC Name |
5-tert-butyl-2-[[(2S)-oxolan-2-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H21N3O/c1-12(2,3)10-7-11(13)15(14-10)8-9-5-4-6-16-9/h7,9H,4-6,8,13H2,1-3H3/t9-/m0/s1 |
InChI Key |
RPSIJWPBGHRMQR-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)C1=NN(C(=C1)N)C[C@@H]2CCCO2 |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC2CCCO2 |
Origin of Product |
United States |
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